Mechanism of Action: Degradation (DC50) vs. Inhibition (IC50) as the Primary Differentiator
PROTAC IDO1 Degrader-1 induces IDO1 degradation with a DC50 of 2.84 μM, whereas epacadostat inhibits IDO1 enzymatic activity with an IC50 of 71.8 nM. The quantitative distinction lies not in potency magnitude but in the biological endpoint: degradation eliminates total IDO1 protein (Dmax = 93%) and abrogates both enzymatic and non-enzymatic scaffolding functions; inhibition preserves the IDO1 protein scaffold, leaving non-enzymatic immunosuppressive functions intact . This differential mechanism is critical for studies where complete IDO1 ablation is required versus mere catalytic blockade.
| Evidence Dimension | IDO1 protein modulation (DC50 vs IC50) |
|---|---|
| Target Compound Data | DC50 = 2.84 μM; Dmax = 93% degradation at 10 μM (24 h) |
| Comparator Or Baseline | Epacadostat: IC50 = 71.8 nM (enzymatic inhibition only); does not degrade IDO1 protein |
| Quantified Difference | Degradation vs. inhibition—fundamentally distinct endpoints |
| Conditions | HeLa cells; IFN-γ-induced IDO1 expression; 24 h treatment |
Why This Matters
For experiments requiring IDO1 protein elimination rather than enzymatic inhibition, this compound is mechanistically non-substitutable with epacadostat or other IDO1 inhibitors.
